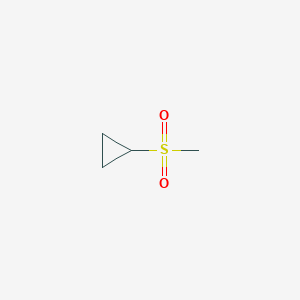

Methylsulfonylcyclopropane

Description

Properties

IUPAC Name |

methylsulfonylcyclopropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2S/c1-7(5,6)4-2-3-4/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYKALBWEPNHUGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methylsulfonylcyclopropane typically involves the cyclopropanation of alkenes using sulfonyl-substituted carbenes. One common method is the reaction of alkenes with diazomethane in the presence of a sulfonyl chloride, which generates the desired cyclopropane ring with a methylsulfonyl group attached .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced catalytic systems to enhance the efficiency and selectivity of the reaction .

Chemical Reactions Analysis

Types of Reactions

Methylsulfonylcyclopropane undergoes various types of chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Methylsulfonylcyclopropane derivatives are significant in drug design and development. The cyclopropyl moiety is commonly featured in many pharmaceuticals, enhancing their biological activity and specificity.

Case Studies

- Antiviral Agents : Cyclopropane-containing compounds have been utilized in the synthesis of antiviral drugs. For instance, the cyclopropyl ring is a key element in the FDA-approved drug Nirmatrelvir (Paxlovid), which is used for treating COVID-19 .

- Anticancer Compounds : The synthesis of potent taxol analogues utilizing this compound has been reported, showcasing its potential as a scaffold for developing anticancer agents .

Agrochemistry

The unique properties of this compound also make it valuable in agrochemical applications.

Applications

- Pesticides : Compounds derived from this compound have been investigated for their efficacy as pesticides. The structural features of cyclopropanes contribute to their biological activity against various pests.

- Herbicides : Research indicates that cyclopropyl derivatives can enhance herbicidal activity, providing a basis for developing more effective agricultural chemicals .

Materials Science

In materials science, this compound is explored for its potential in creating novel materials with specific properties.

Innovative Uses

- Polymers : The incorporation of cyclopropane units into polymer structures can improve mechanical properties and thermal stability. Studies have shown that sulfonylated cyclopropanes can be utilized to synthesize high-performance polymers .

- Nanomaterials : this compound has been investigated for use in nanomaterials, where its unique chemical characteristics can be leveraged to produce materials with enhanced functionalities .

Synthetic Methodologies

The synthesis of this compound and its derivatives often involves innovative methodologies that enhance yield and selectivity.

Synthesis Techniques

- Enantioselective Michael Initiated Ring Closure (MIRC) : This method allows for the efficient generation of cyclopropanes with excellent enantioselectivity, facilitating the exploration of their biological activities .

- Photoredox-Catalyzed Reactions : Recent advancements include photoredox-catalyzed intermolecular cyclopropanation reactions, which have demonstrated broad scope and high yields with sulfonylated methylene compounds .

Data Summary Table

| Application Area | Specific Use | Notable Compounds/Examples |

|---|---|---|

| Medicinal Chemistry | Antiviral agents | Nirmatrelvir (Paxlovid) |

| Anticancer compounds | Taxol analogues | |

| Agrochemistry | Pesticides | Various methylsulfonyl derivatives |

| Herbicides | Enhanced herbicide activity | |

| Materials Science | Polymers | High-performance polymers |

| Nanomaterials | Advanced nanomaterial applications |

Mechanism of Action

The mechanism of action of methylsulfonylcyclopropane involves its interaction with various molecular targets. The cyclopropane ring imparts conformational rigidity to the molecule, which can influence its binding to enzymes or receptors. The methylsulfonyl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Analogues of Methylsulfonylcyclopropane

Physicochemical Properties

- Ring Strain and Stability : this compound’s ring strain (≈27 kcal/mol) is comparable to unsubstituted cyclopropane but higher than cyclobutane derivatives (e.g., cyclobutylmethanesulfonyl chloride, ring strain ≈26 kcal/mol) . The sulfonyl group stabilizes the compound through resonance, reducing susceptibility to ring-opening reactions compared to esters like methyl cyclopropanecarboxylate .

- Polarity and Solubility: The sulfonyl group increases polarity, making this compound more water-soluble (logP ≈0.8) than nonpolar analogues like pentylcyclopropane (logP ≈3.2) .

Spectroscopic Features

- NMR Spectroscopy: this compound’s protons exhibit distinct splitting patterns due to the sulfonyl group’s electron-withdrawing effect. For comparison, methyl cyclopropane shows four NMR signals due to non-equivalent protons (vs. three expected for a symmetric structure) .

Medicinal Chemistry

This compound derivatives are explored as rigid scaffolds in drug design. For example, cyclopropane-containing drugs like Tasimelteon (melatonin agonist) leverage ring strain for conformational restriction . Sulfonamide analogues show promise in targeting enzymes like carbonic anhydrase .

Biological Activity

Methylsulfonylcyclopropane, a compound characterized by its three-membered ring structure and sulfonyl group, has garnered attention in recent years due to its diverse biological activities. This article explores the biological mechanisms, therapeutic potentials, and research findings associated with this compound, supported by data tables and case studies.

This compound exhibits various biological activities primarily through its interaction with specific enzymes and receptors. The compound acts as an inhibitor or modulator , influencing metabolic pathways and receptor activities. For instance, it has been shown to inhibit certain enzymes involved in metabolic processes, thereby leading to potential therapeutic effects in various diseases.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity : Cyclopropane derivatives, including this compound, have demonstrated significant antibacterial properties. Research indicates that certain derivatives can inhibit bacterial growth more effectively than traditional antibiotics .

- Antitumor Effects : Studies have shown that this compound can induce apoptosis in cancer cells, making it a candidate for cancer therapy. The mechanism involves the modulation of cell signaling pathways that control cell death and survival .

- Neurochemical Properties : The compound has been implicated in neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases by modulating neurotransmitter systems .

Table 1: Summary of Biological Activities of this compound Derivatives

Case Study: Antimicrobial Activity

In a study assessing the antimicrobial properties of this compound derivatives, it was found that certain compounds exhibited up to four times the antibacterial activity compared to conventional antibiotics. The mechanism was attributed to the inhibition of key bacterial enzymes that are crucial for cell wall synthesis .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves cyclopropanation reactions using sulfonyl precursors. The structural modifications on the cyclopropane ring significantly influence its biological activity. For instance, variations in substituents on the ring can enhance or diminish its inhibitory effects on specific enzymes .

Table 2: Structure-Activity Relationship Insights

| Substituent Type | Effect on Activity | Comments |

|---|---|---|

| Methyl | Increased potency | Enhances enzyme binding |

| Ethyl | Moderate potency | Reduces steric hindrance |

| Phenyl | Variable | Depends on electronic effects |

Q & A

Q. What documentation is critical for publishing this compound research to ensure reproducibility?

- Methodological Answer : Include detailed synthetic protocols (solvent grades, catalyst lot numbers), spectral raw data (e.g., NMR FID files), and crystallographic CIF files. For computational studies, provide input files (e.g., Gaussian .com) and convergence criteria. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing data in repositories like ChemRxiv or Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.